REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7](Cl)=[O:8])=[CH:5][CH:4]=1.Cl.[NH2:13][OH:14].C(=O)([O-])O.[Na+]>O.C(OCC)C>[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([NH:13][OH:14])=[O:8])=[CH:5][CH:4]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
18.9 g
|
Type
|
reactant
|
Smiles
|
ClCC1=CC=C(C(=O)Cl)C=C1
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
25.2 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
After 30 minutes the product is filtered off under suction
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
washed with water and diethyl ether
|
Type
|
CUSTOM
|
Details
|
After drying in a high vacuum at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
ClCC1=CC=C(C=C1)C(=O)NO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |